molecular formula C12H16N2O4 B15309143 4-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide,aceticacid

4-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide,aceticacid

Cat. No.: B15309143
M. Wt: 252.27 g/mol
InChI Key: IKVQFXVKNBORDF-UHFFFAOYSA-N
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Description

4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid is a chemical compound with the molecular formula C10H12N2O2.C2H4O2. It is also known by its IUPAC name, 4-(1,3-dioxolan-2-yl)benzenecarboximidamide acetate . This compound is characterized by the presence of a dioxolane ring attached to a benzene ring, which is further connected to a carboximidamide group and an acetate group.

Preparation Methods

The synthesis of 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid involves several steps. One common method includes the reaction of benzoic acid derivatives with dioxolane compounds under specific conditions . Industrial production methods may involve the use of hypervalent iodine and carboxylic acid compounds as reagents . The reaction conditions typically include controlled temperatures and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring and carboximidamide group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways . The acetate group may also contribute to the compound’s solubility and stability in biological systems.

Comparison with Similar Compounds

4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid can be compared with similar compounds such as:

The uniqueness of 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid lies in its combination of functional groups, which provides specific chemical and biological properties that are valuable in various applications.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

acetic acid;4-(1,3-dioxolan-2-yl)benzenecarboximidamide

InChI

InChI=1S/C10H12N2O2.C2H4O2/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10;1-2(3)4/h1-4,10H,5-6H2,(H3,11,12);1H3,(H,3,4)

InChI Key

IKVQFXVKNBORDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1COC(O1)C2=CC=C(C=C2)C(=N)N

Origin of Product

United States

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